Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused to a hexane ring. It is primarily used in research settings and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions often involve specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Scientific Research Applications
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Mechanism of Action
The mechanism of action of Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in enzyme studies, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall metabolic process .
Comparison with Similar Compounds
Methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared to other spirocyclic compounds, such as:
Methyl 2,4,4-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate: This compound has a similar structure but differs in the position of the methyl groups.
Hexane, 2,2,4-trimethyl-: Although not a spiro compound, it shares some structural similarities and can be used for comparative studies in terms of reactivity and applications
The uniqueness of this compound lies in its specific spirocyclic structure and the resulting chemical properties, which make it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 2,4,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-6-5-10(7(6)2)9(3,13-10)8(11)12-4/h6-7H,5H2,1-4H3 |
InChI Key |
WHRWLSGBIFGADM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C1C)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.